molecular formula C16H22N2O5 B558098 Boc-Phe-Gly-OH CAS No. 25616-33-5

Boc-Phe-Gly-OH

Cat. No.: B558098
CAS No.: 25616-33-5
M. Wt: 322.36 g/mol
InChI Key: MJRWXIQFTMLYFG-LBPRGKRZSA-N
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Description

Boc-Phe-Gly-OH, also known as N-tert-Butoxycarbonyl-L-phenylalanyl-glycine, is a dipeptide derivative commonly used in peptide synthesis. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group of phenylalanine, which is linked to glycine. This compound is widely utilized in the field of organic chemistry, particularly in the synthesis of peptides and proteins due to its stability and ease of handling.

Mechanism of Action

Target of Action

It’s known that this compound is a self-assembly of n- and c-protected tetrapeptide . It’s used as a protease cleavable linker in the formation of antibody-drug conjugates (ADCs) . ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer .

Mode of Action

The mode of action of Boc-Phe-Gly-OH involves its function as a linker in ADCs . In the context of ADCs, the this compound linker is cleaved by proteases, which are enzymes that break down proteins and peptides . This cleavage allows the drug component of the ADC to be released into the target cell .

Biochemical Pathways

The role of this compound as a linker in adcs suggests that it participates in the pathways related to protease activity and drug delivery . The cleavage of the linker by proteases triggers the release of the drug, which can then interact with its target within the cell .

Pharmacokinetics

As a component of adcs, the pharmacokinetics of this compound would be closely tied to the properties of the overall adc molecule .

Result of Action

The result of this compound’s action is the release of the drug component of an ADC within the target cell . This occurs when the this compound linker is cleaved by proteases . The released drug can then exert its therapeutic effect .

Action Environment

The action of this compound is influenced by the presence of proteases, which are necessary for the cleavage of the linker . Therefore, the efficacy and stability of this compound, and by extension the ADC, may be affected by factors that influence protease activity. These could include the specific cellular environment, the presence of other proteins or inhibitors, and the pH of the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Phe-Gly-OH typically involves the following steps:

    Protection of Phenylalanine: The amino group of phenylalanine is protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This forms Boc-phenylalanine.

    Coupling with Glycine: Boc-phenylalanine is then coupled with glycine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) or hydroxybenzotriazole (HOBt). The reaction is typically carried out in an organic solvent like dichloromethane (DCM) or dimethylformamide (DMF).

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using automated peptide synthesizers. These machines allow for the efficient and reproducible synthesis of peptides by automating the repetitive steps of coupling and deprotection. The use of solid-phase peptide synthesis (SPPS) techniques, where the peptide is assembled on a solid resin support, is also common in industrial production.

Chemical Reactions Analysis

Types of Reactions

Boc-Phe-Gly-OH undergoes several types of chemical reactions, including:

    Deprotection: The Boc protecting group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane.

    Coupling Reactions: It can be further coupled with other amino acids or peptides to form longer peptide chains.

    Hydrolysis: The ester bond in this compound can be hydrolyzed under basic or acidic conditions to yield the free amino acids.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.

    Coupling: Dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) with catalysts like 4-dimethylaminopyridine (DMAP) or hydroxybenzotriazole (HOBt).

    Hydrolysis: Sodium hydroxide (NaOH) for basic hydrolysis or hydrochloric acid (HCl) for acidic hydrolysis.

Major Products

    Deprotection: Phenylalanyl-glycine.

    Coupling: Longer peptide chains.

    Hydrolysis: Free amino acids, phenylalanine, and glycine.

Scientific Research Applications

Boc-Phe-Gly-OH has numerous applications in scientific research:

    Peptide Synthesis: It is widely used as a building block in the synthesis of peptides and proteins.

    Drug Development: Peptides synthesized using this compound can be used in the development of peptide-based drugs.

    Biomaterials: It is used in the development of biomaterials for tissue engineering and regenerative medicine.

    Nanotechnology: this compound can be used in the synthesis of peptide-based nanomaterials for drug delivery and diagnostic applications.

Comparison with Similar Compounds

Boc-Phe-Gly-OH can be compared with other Boc-protected dipeptides such as Boc-Phe-Ala-OH and Boc-Phe-Val-OH. While these compounds share similar protective groups and functionalities, this compound is unique due to the presence of glycine, which imparts flexibility to the peptide chain. This flexibility can influence the overall conformation and properties of the synthesized peptides.

List of Similar Compounds

  • Boc-Phe-Ala-OH
  • Boc-Phe-Val-OH
  • Boc-Phe-Leu-OH

Properties

IUPAC Name

2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O5/c1-16(2,3)23-15(22)18-12(14(21)17-10-13(19)20)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,18,22)(H,19,20)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJRWXIQFTMLYFG-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00426701
Record name Boc-Phe-Gly-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25616-33-5
Record name Boc-Phe-Gly-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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